molecular formula C21H21N3O6 B10996978 ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B10996978
M. Wt: 411.4 g/mol
InChI Key: SFSRGPRJLMQUJS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a cyclocondensation reaction. Specifically, the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzofuran-2-carboxylate leads to the formation of pentacyclic 6H-benzofuro[3’,2’:4,5]pyrano[3,2-c]quinoline-6,12(13H)-diones . The exact reaction conditions and steps would need further investigation.

Industrial Production:: While specific industrial production methods are not widely documented, research efforts continue to explore efficient and scalable routes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: Ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate likely undergoes various chemical transformations. These may include oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:: The choice of reagents and conditions depends on the desired modifications. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used.

    Substitution: Nucleophilic substitution reactions may involve alkyl halides or other electrophiles.

Major Products:: The specific products formed during these reactions would vary based on the reaction conditions and substituents present.

Scientific Research Applications

    Medicine: Investigating its pharmacological properties, potential drug development, or as a lead compound.

    Chemistry: As a building block for designing novel heterocyclic structures.

    Biology: Studying its interactions with biological targets.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate with related quinazolinone derivatives

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O6/c1-4-30-21(27)13-5-7-14(8-6-13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-15(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25)

InChI Key

SFSRGPRJLMQUJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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